Cas no 1004039-97-7 ((2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one)

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct α,β-unsaturated ketone structure, incorporating both bromo and chloro substituents on aromatic rings. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its conjugated system and halogenated aromatic groups enhance reactivity, making it valuable for cross-coupling reactions, cyclizations, and as a precursor for heterocyclic compounds. The presence of electron-withdrawing substituents further influences its electronic properties, aiding in selective transformations. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use under controlled conditions, it requires proper handling due to its potential sensitivity to light and moisture.
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one structure
1004039-97-7 structure
Product name:(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
CAS No:1004039-97-7
MF:C15H10BrClO
MW:321.596302509308
MDL:MFCD05364120
CID:4675545

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
    • (E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
    • MDL: MFCD05364120
    • Inchi: 1S/C15H10BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
    • InChI Key: JKSWAIZHBPTGMV-BQYQJAHWSA-N
    • SMILES: BrC1=CC=CC(=C1)/C=C/C(C1C=CC=C(C=1)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Topological Polar Surface Area: 17.1

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194125-2g
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 98%
2g
¥8747 2023-04-17
abcr
AB421657-1g
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; .
1004039-97-7
1g
€339.20 2025-02-16
A2B Chem LLC
AJ25347-5g
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25347-2g
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25347-25g
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25347-10g
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 95+%
10g
$1337.00 2024-04-20
abcr
AB421657-10g
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; .
1004039-97-7
10g
€786.50 2025-02-16
abcr
AB421657-25g
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; .
1004039-97-7
25g
€1169.90 2025-02-16
abcr
AB421657-5g
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; .
1004039-97-7
5g
€658.70 2025-02-16
A2B Chem LLC
AJ25347-100g
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
1004039-97-7 95+%
100g
$4037.00 2024-04-20

Additional information on (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Introduction to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one (CAS No. 1004039-97-7)

The compound (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, identified by its CAS number 1004039-97-7, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse biological activities and synthetic utility. The presence of both bromine and chlorine substituents on the aromatic rings enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

In recent years, there has been a growing interest in α,β-unsaturated ketones due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The specific structural features of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one make it particularly useful in the development of novel therapeutic agents. The bromine and chlorine atoms serve as excellent leaving groups, facilitating various nucleophilic substitution reactions that are crucial in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of α,β-unsaturated ketones can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by bioactive molecules.

Recent research has highlighted the importance of (α,β-unsaturated ketones) in drug discovery. A notable study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The bromine and chlorine atoms play a crucial role in optimizing the binding affinity and selectivity of these inhibitors.

The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves a series of well-established organic reactions, including Friedel-Crafts alkylation, bromination, chlorination, and condensation reactions. These synthetic pathways are highly efficient and scalable, making it feasible to produce large quantities of the compound for both research and industrial purposes. The compound's stability under various reaction conditions further adds to its appeal as a synthetic intermediate.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of α,β-unsaturated ketones make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of halogen substituents can influence the electronic characteristics of these materials, leading to improved performance and functionality.

The regulatory landscape for compounds like (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is favorable for research purposes. While it is not classified as a hazardous or controlled substance, its reactivity necessitates careful handling in laboratory settings. Standard safety protocols should be followed to ensure safe usage and minimize any potential risks.

Future research directions for this compound include exploring its derivatives as lead compounds for new drugs. By modifying the substituents on the aromatic rings or introducing additional functional groups, scientists can fine-tune the biological activity and pharmacokinetic properties of these molecules. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries.

The growing body of evidence supporting the utility of α,β-unsaturated ketones in drug development underscores the importance of compounds like (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play a significant role in advancing therapeutic interventions across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1004039-97-7)(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
A1096507
Purity:99%/99%
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Price ($):783.0/1368.0